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Introduction and Significance

Umbralisib represents a novel class of targeted cancer therapeutics that simultaneously inhibits

phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), offering a unique

mechanism of action against hematological malignancies. This dual inhibition strategy leverages the

complementary roles of these kinases in cancer cell survival and proliferation pathways. CK1ε, a member of

the serine/threonine protein kinase family, has emerged as a critical regulator of oncogenic signaling,

particularly through its roles in the Wnt/β-catenin pathway and the regulation of oncogene protein

translation. The clinical relevance of CK1ε inhibition is underscored by its overexpression in various

cancers, including colorectal cancer, breast cancer, and lymphoid malignancies, where it correlates with

advanced disease stages and poorer outcomes. [1] [2]

The development of umbralisib addresses significant limitations of earlier PI3K inhibitors, which were

plagued by immune-mediated toxicities and limited therapeutic windows. By incorporating CK1ε

inhibition alongside PI3Kδ targeting, umbralisib demonstrates a more favorable safety profile while

maintaining efficacy against relapsed or refractory lymphoid malignancies. This unique combination has

garnered regulatory attention, resulting in the FDA accelerated approval of umbralisib in February 2021

for adult patients with relapsed or refractory marginal zone lymphoma who have received at least one prior
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anti-CD20-based regimen and for patients with relapsed or refractory follicular lymphoma who have

received at least three prior lines of systemic therapy. The distinct safety profile of umbralisib, characterized

by lower rates of immune-mediated toxicities compared to other PI3K inhibitors, positions it as a promising

therapeutic option for patients with limited treatment alternatives. [2] [3] [4]

Molecular Mechanisms of CK1ε in Cancer

CK1ε Structure and Biological Functions

Casein kinase 1 epsilon belongs to the highly conserved CK1 family of serine/threonine kinases, which

share significant structural homology while maintaining distinct functional roles. CK1ε exhibits over 96%

sequence identity in the kinase body with its closest homolog, CK1δ, and both feature similar carboxy-

terminal extensions of approximately 124 amino acids. The regulatory mechanisms of CK1ε are primarily

mediated through phosphorylation of its C-terminal tail, which profoundly influences substrate preference

and kinase activity. This phosphoswitch mechanism allows CK1ε to dynamically adjust its substrate

specificity based on phosphorylation status, enabling diverse functional roles in cellular processes.

Importantly, CK1ε activity is regulated by various signaling pathways, including Wnt signaling,

metabotropic glutamate agonists, and the AMPK pathway, all of which modulate C-terminal tail

phosphorylation states. This sophisticated regulation allows CK1ε to participate in multiple critical cellular

processes, including circadian rhythm regulation, neuronal signaling, immune response modulation, and

oncogenic transformation. [5]

Table 1: CK1 Family Isoforms and Their Characteristics

Isoform Gene
Sequence Identity
with CK1ε

Primary
Expression

Key Functions

CK1ε CSNK1E - Ubiquitous Circadian rhythms, Wnt signaling,

oncogene translation

CK1δ CSNK1D >96% in kinase

domain

Ubiquitous Circadian rhythms, DNA damage

response, vesicle trafficking
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Isoform Gene
Sequence Identity
with CK1ε

Primary
Expression

Key Functions

CK1α CSNK1A1 Lower Ubiquitous Wnt signaling, apoptosis, cell cycle

progression

CK1γ1 CSNK1G1 Lower Tissue-specific Cell polarity, membrane transport

CK1γ2 CSNK1G2 Lower Tissue-specific Cell polarity, neuronal function

CK1γ3 CSNK1G3 Lower Tissue-specific Spermiogenesis, specialized

functions

CK1ε's Role in Oncogene Translation and Cancer Signaling

CK1ε plays a multifaceted role in oncogenic progression through its regulation of critical signaling

pathways and direct involvement in protein translation mechanisms. A primary mechanism through which

CK1ε influences cancer development is its function as a positive regulator of the Wnt/β-catenin pathway.

CK1ε phosphorylates Disheveled (DVL), leading to β-catenin stabilization and subsequent activation of Wnt

target genes that drive uncontrolled proliferation, epithelial-to-mesenchymal transition, and resistance to

apoptosis. This pathway is particularly relevant in colorectal cancer, where CK1ε is significantly upregulated

in tumor tissues compared to adjacent normal tissues, with this overexpression being associated with

advanced tumor stages and poorer overall survival. Beyond Wnt signaling, CK1ε plays a direct role in

regulating protein translation of key oncogenes, including MYC, BCL2, and CCND1 (cyclin D1). This

function positions CK1ε as a critical modulator of oncogene expression at the translational level, providing a

mechanistic basis for its contribution to tumor progression and therapy resistance. [1] [2]

The following diagram illustrates the key signaling pathways regulated by CK1ε in oncogenesis:
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Figure 1: CK1ε-Regulated Signaling Pathways in Cancer. CK1ε activates Wnt signaling, synergizes with

PI3K pathway, and regulates translation of key oncogenes like MYC, BCL2, and CCND1, driving oncogenic

progression.

Quantitative Profiling of CK1ε Inhibition

Pharmacophore Modeling and Drug-Likeness Analysis

Recent advances in computational screening approaches have enabled the systematic identification of novel

CK1ε inhibitors with potential therapeutic utility. A 2025 study applied a modified pharmacophore model

to screen an ultra-large database containing over 100 million compounds, initially identifying 290
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compounds with potential CK1ε binding capability. The pharmacophore query included two hydrogen bond

donor (HBD) and one hydrogen bond acceptor (HBA) features arranged in an HBD-HBA-HBD

configuration, specifically targeting the ATP-binding site of CK1ε. Following energy minimization and

assessment of pharmacophore compliance with an RMSD threshold of ≤2.0 Å, 86 compounds maintained

structural alignment with the binding site geometry. Subsequent drug-likeness evaluation using Lipinski's

Rule of Five further refined this set to 66 compounds with favorable bioavailability profiles. Finally,

accounting for pH-dependent pharmacophore compliance at physiological pH 7.4, 29 compounds

demonstrated ≥90% of microspecies matching the required configuration, representing the most promising

candidates for further development. [1]

Table 2: Virtual Screening Funnel for CK1ε Inhibitor Identification

Screening Stage
Compounds
Remaining

Selection Criteria Key Parameters

Initial Pharmacophore
Matching

290 Modified
pharmacophore model

HBD-HBA-HBD
configuration

Energy Minimization 86 Structural stability in
binding site

RMSD ≤ 2.0 Å

Drug-Likeness Filter 66 Lipinski's Rule of Five MW ≤ 500, HBD ≤ 5, HBA ≤
10, LogP ≤ 5

pH-Dependent
Compliance

29 Microspecies
distribution

≥90% matching at pH 7.4

Structural Clustering 8 groups Bemis & Murcko
frameworks

Representative compounds
per group

Among the identified structural classes, 2,4-diaminopyrimidine-based compounds emerged as particularly

promising CK1ε inhibitors. Molecular dynamics simulations demonstrated that these compounds maintained

stable binding modes with favorable intermolecular interactions and binding free energies comparable to

previously reported CK1ε inhibitors. The binding affinity calculations revealed that these compounds form

critical interactions with key residues in the CK1ε ATP-binding pocket, including hydrogen bonds with E83

and L85, as well as stacking interactions with F20. These findings provide valuable structural insights for the
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rational design of CK1ε inhibitors and establish 2,4-diaminopyrimidine as a privileged scaffold for further

optimization in targeted cancer therapeutic development. [1]

Comparative Analysis of CK1ε Inhibitors

The development of selective CK1ε inhibitors has progressed significantly, with several compounds

demonstrating potent inhibition in preclinical models. PF-4800567 represents one of the earliest well-

characterized CK1ε inhibitors, exhibiting an IC₅₀ of 32 nM against CK1ε in kinase assays and serving as a

reference compound for structural studies through its co-crystallization with CK1ε. SR-4133 emerged as a

more potent and selective inhibitor with an IC₅₀ of 15 nM against CK1ε and demonstrated remarkable

selectivity, showing more than 10-fold higher potency for CK1ε compared to CK1δ. Umbralisib, with its

dual PI3Kδ/CK1ε inhibition profile, exhibits an IC₅₀ of 37 nM against CK1ε while simultaneously potently

inhibiting PI3Kδ. This unique combination underlies its distinct mechanism of action in hematological

malignancies, simultaneously targeting proliferative and survival signaling through PI3Kδ inhibition while

modulating oncogene translation and Wnt signaling through CK1ε inhibition. [1]

Table 3: Experimentally Characterized CK1ε Inhibitors

Compound
CK1ε
IC₅₀

Selectivity
Profile

Development
Status

Key Characteristics

PF-4800567 32 nM Moderate
selectivity over

CK1δ

Preclinical Co-crystallized with
CK1ε, reference

compound

SR-4133 15 nM >10-fold

selectivity over
CK1δ

Preclinical Improved selectivity

profile

Umbralisib 37 nM Dual PI3Kδ/CK1ε
inhibitor

FDA-approved
(2021, withdrawn

2022)

Unique dual
mechanism, clinical

validation
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Compound
CK1ε
IC₅₀

Selectivity
Profile

Development
Status

Key Characteristics

2,4-

Diaminopyrimidine
compounds

Not

specified

Favorable binding

energy in
simulations

Early discovery Identified through

virtual screening

The structural basis for CK1ε inhibition involves specific interactions with the ATP-binding pocket, which

is divided into key subsites that contribute to ligand binding and selectivity. The adenine-binding region

stabilizes interactions through hydrogen bonds with E83 and L85, while a deep hydrophobic pocket

accommodates nonpolar moieties. Additionally, a phosphate-binding region interacts with charged groups,

playing a critical role in ATP recognition. These structural features can be exploited for the development of

selective inhibitors with enhanced affinity for CK1ε. Molecular dynamics simulations of the promising 2,4-

diaminopyrimidine-based compounds show stable binding modes with residence times sufficient for

sustained target engagement, supporting their potential as lead compounds for further optimization. [1]

Experimental Protocols and Methodologies

Virtual Screening and Computational Assessment

The identification of novel CK1ε inhibitors employs sophisticated computational approaches that leverage

structural information and cheminformatic analyses. The following protocol outlines the key steps for virtual

screening:

Pharmacophore Modeling: Begin with a modified pharmacophore model based on the ATP-binding

site of CK1ε (PDB structures from co-crystallized inhibitors). The model should include two hydrogen

bond donor features and one hydrogen bond acceptor feature in an HBD-HBA-HBD configuration.

Utilize the Pharmit server (https://pharmit.csb.pitt.edu) for initial screening of compound databases

such as PubChem, which contains over 100 million compounds. [1]

Energy Minimization and Conformational Analysis: Submit pharmacophore-matched compounds

to energy minimization using molecular docking software with the Smina scoring function, which

accounts for both intermolecular and intramolecular contributions. Apply a root-mean-square deviation
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(RMSD) threshold of ≤2.0 Å between pre-minimization and post-minimization conformations to

exclude compounds with significant structural distortion from the original pharmacophore-matching

conformer. [1]

Drug-Likeness and Physicochemical Property Assessment: Calculate key molecular properties

including molecular weight, number of hydrogen bond acceptors and donors, and the Moriguchi

octanol-water partition coefficient. Apply Lipinski's Rule of Five (molecular weight ≤500, H-bond

donors ≤5, H-bond acceptors ≤10, and LogP ≤5) to prioritize compounds with likely favorable oral

bioavailability. Exclude compounds with more than one violation. [1]

pH-Dependent Pharmacophore Compliance: Calculate the distribution of microspecies as a function

of pH using appropriate software tools. Apply a threshold of ≥90% of microspecies matching the

required HBD-HBA-HBD configuration at pH 7.4 to ensure target engagement under physiological

conditions. [1]

Structural Clustering and Representative Selection: Cluster remaining compounds based on Bemis

& Murcko (B&M) frameworks, which consider ring systems and linkers while treating all bonds as

single and omitting substituents. Select one representative compound per structural group for

subsequent molecular dynamics simulations to minimize redundancy while maximizing structural

diversity. [1]

Molecular Dynamics and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide critical insights into the stability and affinity of potential

CK1ε inhibitors. The following protocol details the implementation:

System Preparation: Obtain the CK1ε structure from appropriate sources (PDB codes from co-

crystallized inhibitors). Prepare the protein structure by adding hydrogen atoms, assigning protonation

states, and optimizing hydrogen bonding networks. Parameterize ligand structures using appropriate

tools and generate topology files for the simulation system. [1]

Simulation Setup: Solvate the protein-ligand complex in a cubic water box with explicit water

molecules, ensuring a minimum distance of 10 Å between the protein and box edges. Add ions to
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neutralize the system and achieve physiological salt concentration (0.15 M NaCl). Employ periodic

boundary conditions to simulate a continuous system. [1]

Equilibration Protocol: Perform energy minimization using steepest descent algorithm to remove

steric clashes. Conduct gradual equilibration in two phases: (1) Position-restrained MD with harmonic

restraints on protein and ligand heavy atoms while allowing solvent and ions to relax; (2) Full system

MD without restraints. Maintain constant temperature (300 K) and pressure (1 atm) using appropriate

thermostats and barostats. [1]

Production Simulation: Run unrestrained MD simulations for a minimum of 100 ns to assess

complex stability. Use a time step of 2 fs with constraints on bonds involving hydrogen atoms.

Calculate root-mean-square deviation (RMSD) of protein Cα atoms and ligand heavy atoms to

evaluate structural stability. Monitor root-mean-square fluctuation (RMSF) to assess residual

flexibility. [1]

Binding Free Energy Calculations: Employ molecular mechanics Poisson-Boltzmann surface area

(MM-PBSA) or molecular mechanics generalized Born surface area (MM-GBSA) methods to

calculate binding free energies. Use trajectory frames from the stable simulation period (typically last

50-80 ns) for energy calculations. Decompose binding energies per residue to identify key interactions

and inform structure-activity relationships. [1]

Functional Validation in Cellular Models

Experimental validation of CK1ε inhibitors requires comprehensive assessment of target engagement,

functional effects, and mechanistic consequences:

Target Engagement and Pathway Modulation: Treat appropriate cancer cell lines (e.g., colorectal

cancer, breast cancer, or lymphoma models) with candidate inhibitors across a concentration range.

Assess CK1ε pathway modulation through Western blot analysis of known substrates, including

Disheveled (DVL) phosphorylation status and β-catenin stabilization. Evaluate downstream effects on

Wnt target gene expression using quantitative PCR for genes such as MYC, CCND1, and AXIN2. [1]

[2]
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Oncogene Translation Assessment: Perform polysome profiling to analyze translational efficiency of

oncogenes such as MYC, BCL2, and CCND1 following CK1ε inhibition. Combine with quantitative

proteomics to measure changes in oncoprotein levels. Correlate with mRNA expression data to

distinguish transcriptional from translational effects. [2]

Functional Phenotyping: Implement cell viability assays (MTT, CellTiter-Glo) across a panel of

cancer cell lines to determine IC₅₀ values. Assess effects on apoptosis through Annexin V staining and

caspase activation assays. Evaluate impacts on cell cycle distribution via propidium iodide staining and

flow cytometry. For invasive cancer models, conduct migration and invasion assays using Transwell

systems. [6]

Immune Modulatory Effects: In hematological malignancy models, analyze effects on T cell and NK

cell populations through flow cytometry. Measure cytokine production and activation markers

following CK1ε inhibition. Evaluate impacts on immune synapse formation and cytotoxic function in

co-culture models. [7]

Predictive Biomarker Identification: Perform reverse-phase protein array (RPPA) or targeted

phosphoproteomics to identify protein signatures predictive of response to CK1ε inhibition. Use

machine learning approaches to integrate baseline protein levels with treatment response data. Validate

predictive models in independent patient-derived samples or xenograft models. [6]

Clinical Translation and Therapeutic Applications

Umbralisib Clinical Efficacy and Safety Profile

The clinical development of umbralisib has demonstrated its therapeutic potential in various hematological

malignancies, particularly through its unique dual inhibition mechanism. An integrated safety analysis

encompassing four open-label phase 1 and 2 studies with 371 adult patients with relapsed/refractory

lymphoid malignancies revealed a manageable safety profile with a median treatment duration of 5.9

months. The analysis included patients with follicular lymphoma (n=147), marginal zone lymphoma (n=82),

diffuse large B-cell lymphoma/mantle cell lymphoma (n=74), chronic lymphocytic leukemia (n=43), and

other tumor types (n=25). The most frequent treatment-emergent adverse events of any grade included

diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade 3 or higher treatment-emergent adverse events
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occurred in 50.9% of patients, with the most common being neutropenia (11.3%), diarrhea (7.3%), and

increased aminotransferase levels (5.7%). Notably, the incidence of immune-mediated toxicities was lower

than with other PI3K inhibitors, with noninfectious colitis occurring in only 2.4% of patients and

pneumonitis in 1.1%. Adverse events led to treatment discontinuation in 13.7% of patients, and only 1.1% of

patients died from adverse events, none of which were deemed related to umbralisib. [2] [3]

The following diagram illustrates the integrated safety profile of umbralisib based on clinical trial data:

Umbralisib Treatment
(n=371)

Any Grade AEs
(98.7%)

Grade ≥3 AEs
(50.9%)

Serious AEs
(25.6%)

Discontinuation
(13.7%)

Diarrhea (52.3%)

Nausea (41.5%)

Fatigue (31.8%)

Neutropenia (N/S)

ALT Increase (N/S)

Grade ≥3 (7.3%)

Grade ≥3 (N/S)

Grade ≥3 (11.3%)

Grade ≥3 (5.7%)

Click to download full resolution via product page

Figure 2: Umbralisib Clinical Safety Profile. Integrated analysis of adverse events (AEs) from clinical trials

shows common any-grade AEs and their grade ≥3 incidence rates, with discontinuation rates and serious

AEs highlighted.

Predictive Biomarkers and Patient Stratification
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Recent advances in functional phenotyping have enabled the identification of potential predictive

biomarkers for response to umbralisib treatment. A 2025 study performing protein profiling in patients with

chronic lymphocytic leukemia (CLL) treated with umbralisib demonstrated that baseline levels of 30

(phospho)proteins could predict treatment response with significant accuracy. The study analyzed CLL cells

from patients enrolled in two clinical trials: umbralisib monotherapy (NCT02742090, n=55) and

umbralisib combined with the BTK inhibitor acalabrutinib (NCT04624633, n=12). Key findings revealed

that umbralisib monotherapy led to significant changes in (phospho)protein levels, including AKT (pS473),

specifically in responders but not in nonresponders. Additionally, the proportion of cytotoxic natural killer

(NK) cells increased at the end of the study exclusively in responders, suggesting a role in the antitumor

response. The machine learning model developed using baseline protein levels maintained its predictive

power in the combination cohort, supporting its robustness across treatment contexts. Furthermore, drug

sensitivity profiling at baseline suggested that PI3K + Bcl-2 inhibitors may represent an effective alternative

therapeutic approach for umbralisib nonresponders. [6]

The clinical development timeline of umbralisib has followed a trajectory from initial discovery through

regulatory approval and subsequent market withdrawal. Umbralisib received FDA accelerated approval in

February 2021 for adult patients with relapsed or refractory marginal zone lymphoma who received at least

one prior anti-CD20-based regimen and for patients with relapsed or refractory follicular lymphoma who

received at least three prior lines of systemic therapy. However, in 2022, umbralisib was withdrawn from

the market following updated data from the UNITY-CLL clinical trial (NCT02612311) that revealed an

increased risk of death in patients receiving the drug. This development highlights the complex risk-benefit

considerations in oncology drug development and the importance of continuous monitoring of long-term

outcomes. Despite this withdrawal, the unique dual inhibition mechanism of umbralisib continues to inform

drug development efforts targeting CK1ε and PI3Kδ in hematological malignancies. [1] [4]

Conclusion and Future Perspectives

The strategic inhibition of CK1ε represents a promising approach in targeted cancer therapy, particularly

through its role in regulating oncogene translation and modulating key signaling pathways such as Wnt/β-

catenin. Umbralisib has demonstrated the clinical feasibility of dual PI3Kδ/CK1ε inhibition, showing

distinct efficacy in lymphoid malignancies while maintaining a more favorable safety profile compared to

earlier PI3K inhibitors. The ongoing identification of novel CK1ε inhibitors, particularly 2,4-
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diaminopyrimidine-based compounds identified through advanced virtual screening approaches, provides

valuable structural insights for future drug design. As our understanding of CK1ε biology continues to

evolve, particularly its role in the phosphoswitch mechanism that regulates substrate preference, new

opportunities emerge for developing more selective and potent inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. In Silico Identification of 2,4-Diaminopyrimidine Inhibitors [pmc.ncbi.nlm.nih.gov]

2. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε ... [pmc.ncbi.nlm.nih.gov]

3. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε ... [sciencedirect.com]

4. FDA Grants Accelerated Approval to Umbralisib for Two ... [accc-cancer.org]

5. Casein Kinase 1 and Human Disease [frontiersin.org]

6. Protein Profiles Predict Treatment Responses to the PI3K ... [pubmed.ncbi.nlm.nih.gov]

7. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique ... [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Technical Analysis: Umbralisib's CK1ε Inhibition

and Its Impact on Oncogene Translation]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b003178#umbralisib-ck1-inhibition-oncogene-translation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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